Antibacterial agent 149

Antifungal Rice Sheath Blight Rhizoctonia solani

Antibacterial agent 149, also known as Compd 3j, is a small-molecule laccase inhibitor belonging to the N-acyl-1,2,3,4-tetrahydroquinoline (NATHQ) derivative class, with a molecular weight of 358.39 g/mol and the chemical formula C21H18N4O2. Its primary research application is as a fungicidal candidate against the plant pathogen Rhizoctonia solani, the causative agent of rice sheath blight.

Molecular Formula C21H18N4O2
Molecular Weight 358.4 g/mol
Cat. No. B12384964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 149
Molecular FormulaC21H18N4O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CON=C(CC#N)C#N
InChIInChI=1S/C21H18N4O2/c22-12-11-19(14-23)24-27-15-16-7-9-18(10-8-16)21(26)25-13-3-5-17-4-1-2-6-20(17)25/h1-2,4,6-10H,3,5,11,13,15H2/b24-19-
InChIKeyWQGWAYLKWCIWDJ-CLCOLTQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 149 (Compd 3j) – A Quantitative Evidence Guide for Differentiated Laccase Inhibition in Rice Sheath Blight Research


Antibacterial agent 149, also known as Compd 3j, is a small-molecule laccase inhibitor belonging to the N-acyl-1,2,3,4-tetrahydroquinoline (NATHQ) derivative class, with a molecular weight of 358.39 g/mol and the chemical formula C21H18N4O2 . Its primary research application is as a fungicidal candidate against the plant pathogen Rhizoctonia solani, the causative agent of rice sheath blight [1]. The compound's core differentiation lies in its potent in vitro and in vivo efficacy against R. solani, which surpasses that of the commercial fungicide prochloraz, positioning it as a promising lead compound for developing novel laccase-targeting agrochemicals [1].

Why N-Acyl-1,2,3,4-Tetrahydroquinoline Derivatives Cannot Be Simply Substituted in Laccase Inhibition Studies: The Case of Antibacterial Agent 149


The NATHQ derivative class exhibits significant variability in fungicidal and laccase inhibitory activities due to subtle structural modifications. A direct comparison of 36 novel NATHQ derivatives revealed that the in vitro fungicidal efficacy against R. solani at 40 mg/L ranged from negligible to considerable, underscoring that small changes in the oxime-ether or tetrahydroquinoline moieties can lead to a complete loss of activity [1]. For instance, while compound 3j (antibacterial agent 149) demonstrated exceptional potency with an EC50 of 0.733 mg/L, other closely related analogs in the same series showed only moderate activity [1]. Therefore, substituting Antibacterial agent 149 with a generic NATHQ derivative or a standard laccase inhibitor without quantitative validation would compromise experimental reproducibility and research outcomes in rice sheath blight studies.

Quantitative Differentiation Evidence for Antibacterial Agent 149 (Compd 3j) Against Key Comparators


In Vitro Fungicidal Potency Against Rhizoctonia solani: Superiority Over Prochloraz

Antibacterial agent 149 (Compd 3j) exhibits significantly higher in vitro fungicidal activity against Rhizoctonia solani compared to the commercial fungicide prochloraz [1]. In a direct head-to-head comparison within the same study, the EC50 value of compound 3j was 0.733 mg/L, while prochloraz showed a higher EC50 of 1.08 mg/L, indicating that compound 3j is approximately 1.5-fold more potent [1].

Antifungal Rice Sheath Blight Rhizoctonia solani In Vitro Assay

In Vivo Protective Efficacy in Rice Sheath Blight Model: Superiority Over Prochloraz

In a greenhouse in vivo assay against rice sheath blight, Antibacterial agent 149 (Compd 3j) demonstrated a protective EC50 of 15.2 mg/L, which was superior to that of the commercial fungicide prochloraz, which had an EC50 of 21.4 mg/L [1]. This indicates that compound 3j not only retains its potency in a living plant system but also outperforms a current agricultural standard.

Antifungal In Vivo Efficacy Rice Sheath Blight Plant Disease Control

Laccase Inhibitory Activity: A Differentiated Mechanism of Action

Antibacterial agent 149 (Compd 3j) acts as a laccase inhibitor, a novel fungicidal target. It exhibited a laccase inhibition rate of 73.2% at a concentration of 200 mg/L [1]. While a direct quantitative comparison to prochloraz's laccase inhibition is not available, prochloraz is a known sterol 14α-demethylase inhibitor (CYP51). The mechanism of compound 3j is therefore distinct from that of the comparator fungicide, targeting a different fungal enzyme. Within the same study, other NATHQ derivatives showed varying degrees of laccase inhibition, indicating that the specific structural features of 3j confer its particular activity profile [1].

Laccase Inhibition Enzyme Assay Fungicide Target Mechanism of Action

Recommended Research and Industrial Application Scenarios for Antibacterial Agent 149 (Compd 3j)


Lead Compound for Novel Rice Sheath Blight Fungicide Development

Given its superior in vitro (EC50 = 0.733 mg/L) and in vivo (EC50 = 15.2 mg/L) potency against R. solani compared to the commercial fungicide prochloraz [1], Antibacterial agent 149 is an ideal lead compound for agrochemical R&D programs focused on developing next-generation fungicides to control rice sheath blight. Its strong efficacy profile in both controlled and greenhouse settings provides a solid foundation for further optimization and formulation studies.

Chemical Probe for Investigating Laccase as an Antifungal Target

With a demonstrated laccase inhibition rate of 73.2% at 200 mg/L [1], Antibacterial agent 149 serves as a valuable chemical probe for academic and industrial researchers studying the role of laccase in fungal pathogenicity and its viability as a target for novel fungicides. Its distinct mechanism of action compared to sterol biosynthesis inhibitors like prochloraz makes it useful for exploring resistance-breaking strategies and for fundamental studies in fungal biochemistry.

Reference Standard for SAR Studies on N-Acyl-1,2,3,4-Tetrahydroquinoline Derivatives

The study by Wu et al. established a clear structure-activity relationship (SAR) for NATHQ derivatives, with compound 3j (Antibacterial agent 149) emerging as the most potent analog [1]. This compound is therefore an essential reference standard for any subsequent SAR or medicinal chemistry campaign aimed at optimizing the NATHQ scaffold for improved fungicidal activity, laccase inhibition, or physicochemical properties. Its well-characterized activity profile allows for meaningful comparisons with newly synthesized derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 149

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.